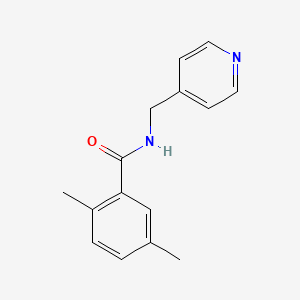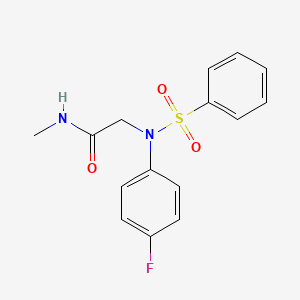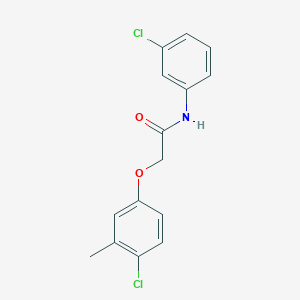
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide, commonly known as 'clofibric acid', is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower lipid levels in the blood. Clofibric acid was first synthesized in the 1960s and has been extensively studied for its lipid-lowering effects.
Mecanismo De Acción
Clofibric acid activates PPAR-alpha by binding to its ligand-binding domain. This leads to the formation of a PPAR-alpha/retinoid X receptor (RXR) heterodimer, which binds to specific DNA sequences in the promoter regions of target genes. This results in the upregulation of genes involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase 1. Clofibric acid also downregulates genes involved in lipogenesis, such as fatty acid synthase and acetyl-CoA carboxylase.
Biochemical and Physiological Effects
Clofibric acid has been shown to decrease triglyceride levels and increase HDL cholesterol levels in the blood. It also has anti-inflammatory effects and has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Clofibric acid has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibric acid is a widely used tool compound for studying the role of PPAR-alpha in lipid metabolism. It is relatively inexpensive and readily available. However, it has been shown to have off-target effects on other PPAR isoforms, such as PPAR-gamma, which can complicate the interpretation of results. Clofibric acid is also known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause toxicity.
Direcciones Futuras
There are several potential future directions for research on clofibric acid. One area of interest is the development of more selective PPAR-alpha agonists that do not have off-target effects on other PPAR isoforms. Another area of interest is the identification of novel targets of clofibric acid that are involved in its lipid-lowering effects. Additionally, there is interest in the development of clofibric acid derivatives that have improved pharmacokinetic properties and reduced toxicity. Overall, clofibric acid remains a valuable tool compound for studying the role of PPAR-alpha in lipid metabolism and has potential for further development as a therapeutic agent.
Métodos De Síntesis
Clofibric acid can be synthesized through a multistep process starting from 3-chlorobenzoic acid and 4-chloro-m-cresol. The first step involves the conversion of 3-chlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-chloro-m-cresol in the presence of a base such as triethylamine to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to form clofibric acid.
Aplicaciones Científicas De Investigación
Clofibric acid has been extensively studied for its lipid-lowering effects. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. Clofibric acid is a potent activator of PPAR-alpha, which is primarily expressed in the liver and is involved in the regulation of lipid metabolism. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSULJIQKHCAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)



![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
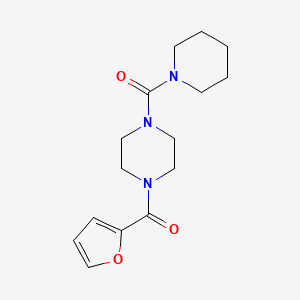
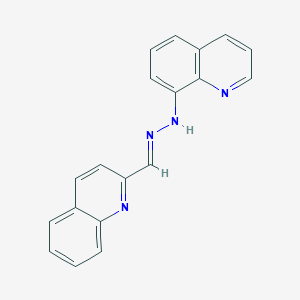
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)
